Cas no 2375273-04-2 (5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride)

5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is a heterocyclic compound featuring a difluoromethyl group and a tetrahydropyrazolopyridine core. Its structural properties make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. The difluoromethyl moiety can influence metabolic stability and binding affinity, making this compound useful in drug discovery for targeting specific enzyme or receptor interactions. Its well-defined chemical structure allows for precise modifications, supporting research in the development of novel pharmaceuticals. The compound is typically characterized by high purity and consistent performance in synthetic applications.
5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride structure
2375273-04-2 structure
Product name:5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride
CAS No:2375273-04-2
MF:C8H13Cl2F2N3
Molecular Weight:260.111726522446
CID:6318571
PubChem ID:145874473

5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2375273-04-2
    • 5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
    • Z3899644735
    • 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride
    • EN300-7444439
    • インチ: 1S/C8H11F2N3.2ClH/c1-13-7-3-2-5(8(9)10)12-6(7)4-11-13;;/h4-5,8,12H,2-3H2,1H3;2*1H
    • InChIKey: RPPYKAVSXVPDHJ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC(C1CCC2=C(C=NN2C)N1)F

計算された属性

  • 精确分子量: 259.0454591g/mol
  • 同位素质量: 259.0454591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų

5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7444439-2.5g
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95.0%
2.5g
$1707.0 2025-03-11
Enamine
EN300-7444439-0.1g
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95.0%
0.1g
$301.0 2025-03-11
1PlusChem
1P027YUH-100mg
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95%
100mg
$434.00 2024-05-23
Enamine
EN300-7444439-0.5g
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95.0%
0.5g
$679.0 2025-03-11
Enamine
EN300-7444439-0.05g
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95.0%
0.05g
$202.0 2025-03-11
Enamine
EN300-7444439-0.25g
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95.0%
0.25g
$431.0 2025-03-11
Enamine
EN300-7444439-10.0g
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95.0%
10.0g
$3746.0 2025-03-11
1PlusChem
1P027YUH-50mg
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95%
50mg
$303.00 2024-05-23
Aaron
AR027Z2T-50mg
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95%
50mg
$303.00 2025-02-15
Aaron
AR027Z2T-250mg
5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine dihydrochloride
2375273-04-2 95%
250mg
$618.00 2025-02-15

5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride 関連文献

5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochlorideに関する追加情報

Introduction to 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride (CAS No. 2375273-04-2)

The compound 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride, identified by its CAS number 2375273-04-2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of tetrahydropyrazolo[4,3-b]pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride exhibits a unique structural framework that combines a pyrazole ring fused with a pyridine moiety. The presence of a difluoromethyl group at the 5-position and a methyl group at the 1-position introduces specific electronic and steric properties that influence its interactions with biological targets. These structural features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential pharmacological effects. The tetrahydropyrazolo[4,3-b]pyridine scaffold is particularly noteworthy due to its presence in several bioactive molecules. Studies have shown that this scaffold can modulate various biological pathways, including enzyme inhibition and receptor binding. The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.

One of the most compelling aspects of 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural motif to develop derivatives with enhanced potency and selectivity. For instance, modifications at the difluoromethyl group have been shown to improve metabolic stability and binding affinity to target proteins.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity. Molecular docking studies suggest that this molecule may interact with enzymes and receptors involved in inflammatory responses and cancer progression. These findings align with ongoing research efforts aimed at identifying novel therapeutic agents for these conditions.

The difluoromethyl group is a key feature that contributes to the pharmacological profile of this compound. This moiety is known to enhance binding interactions by increasing lipophilicity and reducing metabolic degradation. Additionally, the presence of a methyl group at the 1-position influences the overall conformation of the molecule, affecting its ability to fit into specific binding pockets.

In clinical settings, derivatives of tetrahydropyrazolo[4,3-b]pyridine have shown promise in treating neurological disorders and infectious diseases. The structural similarity between 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride and these known active compounds suggests that it may exhibit comparable or even superior biological effects. Further preclinical studies are warranted to validate these hypotheses.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry and catalytic hydrogenation have been employed to improve efficiency. These methods not only enhance production scalability but also minimize environmental impact.

As research continues to uncover new applications for heterocyclic compounds like 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride, collaborations between academic institutions and pharmaceutical companies will be crucial. Such partnerships can accelerate the translation of laboratory findings into tangible therapeutic solutions for patients worldwide.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Continued investigation into its mechanism of action and interaction with disease-related pathways will be essential. By leveraging cutting-edge technologies in drug discovery and development, 5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride holds great potential as a lead compound or intermediate in the creation of novel medications.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd